10-Hydroxy Amitriptyline Oxalate
Overview
Description
10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline . It is also known as 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol . The molecular formula is C22H25NO and the molecular weight is 383.44 .
Molecular Structure Analysis
The molecular structure of 10-Hydroxy Amitriptyline Oxalate is represented by the formula C22H25NO . The exact structure is not provided in the search results.Scientific Research Applications
Metabolic Fate and Pharmacokinetics
- Metabolism and Disposition : 10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline, undergoing oxidative metabolism and hydroxylation, which results in various isomeric alcohols. This process involves high stereo- and enantioselectivity, with 10-hydroxy compounds being major products. The enzymes involved in these pathways are significant for understanding clinical consequences, especially considering the polymorphic CYP2D6, which mediates 10-hydroxylation (Breyer‐Pfaff, 2004).
Toxicological Studies
- Ecotoxicological Effects : Studies have shown that Amitriptyline, including its metabolites like 10-Hydroxy Amitriptyline Oxalate, can have toxic effects on non-target aquatic animals, such as zebrafish. This research highlights the potential risk of Amitriptyline and its metabolites to aquatic life, indicating the need for further studies on its environmental impact (Yang et al., 2014).
Impact on Physiological Systems
- Regulation of Glucocorticoid Receptor-mRNA : Amitriptyline, and possibly its metabolites like 10-Hydroxy Amitriptyline Oxalate, can affect glucocorticoid receptor mRNA levels in human blood cells. This finding is important for understanding the drug's impact on gene expression and potential implications for treating conditions like depression (Vedder et al., 1999).
Neuropharmacological Research
- Inhibition of Noradrenaline Uptake : Research indicates that hydroxymetabolites of Amitriptyline, likely including 10-Hydroxy Amitriptyline Oxalate, inhibit noradrenaline uptake in the brain. This suggests their significant contribution to the effects of Amitriptyline on central noradrenergic neurons, especially in older patients (Bertilsson et al., 1979).
Mechanism of Action
Target of Action
10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline , a tricyclic antidepressant . The primary targets of Amitriptyline are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, pain perception, and other central nervous system functions .
Mode of Action
10-Hydroxy Amitriptyline Oxalate, like Amitriptyline, is believed to increase the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane pump . This inhibition results in an increased concentration of these neurotransmitters at the synaptic clefts of the brain, enhancing their overall effect .
Biochemical Pathways
Amitriptyline is known to affect the monoaminergic pathway, which involves the neurotransmitters serotonin and norepinephrine . By inhibiting the reuptake of these neurotransmitters, Amitriptyline can enhance their effects and influence various downstream processes related to mood regulation and pain perception .
Pharmacokinetics
Amitriptyline is known to be well absorbed and undergoes extensive metabolism in the liver . It has a half-life of approximately 13 to 36 hours . The impact of these properties on the bioavailability of 10-Hydroxy Amitriptyline Oxalate would require further investigation.
Result of Action
Amitriptyline’s action can result in alleviation of depressive symptoms and reduction of chronic pain . It’s worth noting that Amitriptyline and its metabolites may have potential clinical effects, particularly cardiovascular toxicity .
properties
IUPAC Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDJPMHGAQWEF-KCUXUEJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019737 | |
Record name | 10-Hydroxy Amitriptyline Oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246833-15-7 | |
Record name | 10-Hydroxy Amitriptyline Oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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